Penicillin G hydrabamine

Description

Historical Context of Penicillin Discovery and Initial Chemical Characterization

The journey of penicillin began in 1928 with Alexander Fleming's serendipitous observation of the antibacterial properties of the Penicillium notatum mold. wikipedia.org This discovery marked a turning point in medicine, heralding the age of antibiotics. However, it was the subsequent work of Howard Florey, Ernst Chain, and their team at the University of Oxford in the late 1930s and early 1940s that led to the isolation, purification, and systematic study of penicillin. wikipedia.org

The initial chemical characterization of penicillin was a formidable challenge. The molecule was found to be highly unstable, and its core structure, the β-lactam ring, was a novel and unexpected feature. The elucidation of this structure was a major scientific achievement, paving the way for a deeper understanding of its mechanism of action.

Evolution of Penicillin G Research: From Natural Product to Synthetic Analogues

Penicillin G, also known as benzylpenicillin, was one of the first naturally occurring penicillins to be used clinically. wikipedia.org While highly effective against many bacteria, it had limitations, including its susceptibility to stomach acid and the growing problem of bacterial resistance. nih.gov This spurred the development of semi-synthetic penicillins, where the core penicillin structure is chemically modified to enhance its properties.

The creation of synthetic analogues allowed researchers to systematically investigate the structure-activity relationships of penicillins. By altering the side chains attached to the β-lactam core, scientists could modulate the antibiotic's spectrum of activity, resistance to bacterial enzymes (β-lactamases), and pharmacokinetic properties. This evolution from a natural product to a platform for synthetic chemistry is a classic example of the interplay between chemistry and biology in drug development.

Scope and Significance of Academic Inquiry into Penicillin G Hydrabamine (B1210237)

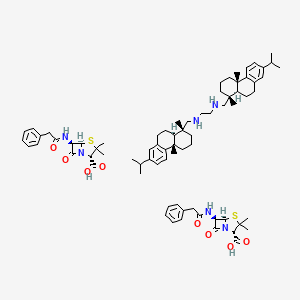

Penicillin G hydrabamine is the N,N'-bis(dehydroabietyl)ethylenediamine salt of penicillin G. drugfuture.com This specific formulation offers unique properties that have made it a subject of academic interest. Research involving this compound and its parent compound, Penicillin G, spans several areas of chemical biology:

Drug Delivery Systems: The physical properties of this compound, such as its solubility, have been relevant in the development of novel drug delivery systems. For instance, research has explored the use of penicillin G in systems like polylactic-co-glycolic acid (PLGA)-coated ceramic microparticles for sustained release in endodontic applications. nih.gov

Protein-Ligand Interactions: The interaction of penicillin G with its target enzymes, the penicillin-binding proteins (PBPs), is a cornerstone of its antibacterial activity. Furthermore, its binding to other proteins, such as human serum albumin, has been a subject of study to understand its pharmacokinetic profile and potential for allergic reactions. researchgate.net

Model for Antibiotic Resistance Studies: The well-understood mechanism of penicillin G and the emergence of resistance through β-lactamases make it an excellent model compound for studying the molecular basis of antibiotic resistance.

In Vitro Toxicity Studies: Penicillin G has been used in in vitro studies to assess potential toxicity, such as its effects on chondrocytes, which is crucial for evaluating its safety in specific applications. nih.gov

The study of this compound and its parent molecule continues to provide valuable insights into fundamental principles of chemical biology, from the molecular intricacies of enzyme inhibition to the design of more effective therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 3344-16-9 |

| Molecular Formula | C₇₄H₁₀₀N₆O₈S₂ |

| Molecular Weight | 1265.77 g/mol |

| Appearance | Tasteless crystals |

| Synonyms | Hydrabamine penicillin G, Compocillin, EINECS 222-092-3 |

Data sourced from MedKoo Biosciences and BOC Sciences. medkoo.com

Properties

CAS No. |

3344-16-9 |

|---|---|

Molecular Formula |

C74H100N6O8S2 |

Molecular Weight |

1265.8 g/mol |

IUPAC Name |

N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C42H64N2.2C16H18N2O4S/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42;2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3;2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t37-,38-,39-,40-,41+,42+;2*11-,12+,14-/m011/s1 |

InChI Key |

BIPGVSDEAYGJOG-YQUITFMISA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |

Origin of Product |

United States |

Chemical Synthesis and Biosynthetic Pathways

Chemical Synthesis Methodologies for Penicillin G

The laboratory synthesis of Penicillin G has been a formidable challenge for organic chemists, driving significant innovations in the field.

The first total synthesis of penicillin was a landmark achievement in organic chemistry. In the mid-20th century, John C. Sheehan and his team at the Massachusetts Institute of Technology (MIT) successfully synthesized penicillin V (phenoxymethylpenicillin) and later developed methods applicable to Penicillin G. wikipedia.orgfuturelearn.com This endeavor was particularly challenging due to the strained and highly reactive β-lactam ring, a four-membered cyclic amide crucial for the antibiotic's activity. futurelearn.compnas.org Sheehan's work, initiated in 1948 and culminating in the first synthesis in 1957, not only conquered the complex architecture of the penicillin molecule but also led to the development of new chemical tools, such as carbodiimide-based reagents for peptide bond formation under mild conditions. wikipedia.orgfuturelearn.compnas.org This breakthrough was pivotal, as it provided a route to an intermediate, 6-aminopenicillanic acid (6-APA), which became the cornerstone for the creation of numerous semi-synthetic penicillins with improved properties. wikipedia.org

While the total synthesis of Penicillin G was a monumental scientific success, it is not the method used for large-scale industrial production due to its length and inefficiency. futurelearn.com Industrial production relies on fermentation. futurelearn.comwikipedia.org However, modern synthetic chemistry continues to refine and develop more efficient routes. These efforts often focus on the modification of the 6-APA nucleus, which is readily available from the enzymatic cleavage of Penicillin G. wikipedia.org The development of biocatalytic methods, using enzymes for organic synthesis, has emerged as a powerful tool. acs.org These methods offer advantages in terms of sustainability and efficiency, often operating in water at room temperature and neutral pH, thus avoiding harsh reaction conditions. scielo.br Research continues to explore ways to shorten synthetic routes to active pharmaceutical ingredients, with a focus on protein engineering and directed evolution to create more robust and specific enzymes for these transformations. acs.org

Enzymatic Synthesis and Biocatalysis in Penicillin G Production

The industrial-scale production of Penicillin G and its derivatives is heavily reliant on enzymatic processes, which offer high specificity and efficiency.

Penicillin G Acylase (PGA), an enzyme produced by various microorganisms, plays a crucial role in the pharmaceutical industry. core.ac.uk Its primary application is the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA) and phenylacetic acid. core.ac.uktandfonline.com 6-APA is the essential precursor for the synthesis of a vast array of semi-synthetic β-lactam antibiotics, including ampicillin (B1664943) and amoxicillin. wikipedia.orgcore.ac.uk The enzymatic production of 6-APA is a well-established industrial process. tandfonline.com To enhance the efficiency and reusability of the enzyme, PGA is often immobilized on solid supports. tandfonline.comresearchgate.net Researchers have explored various conditions to optimize this process, including the use of aqueous two-phase systems to improve the separation of products and protect the enzyme from deactivation. researchgate.netnih.gov Studies have shown that factors such as pH, temperature, and substrate concentration significantly influence the conversion rate of Penicillin G to 6-APA. core.ac.ukresearchgate.net

Table 1: Optimized Conditions for 6-APA Production using Penicillin G Acylase

| Parameter | Optimized Value | Reference |

|---|---|---|

| pH | 7.8 - 8.0 | core.ac.uktandfonline.com |

| Temperature | 35 - 37 °C | core.ac.uktandfonline.com |

| Substrate (Penicillin G) Concentration | 5.0% - 7% (W/V) | core.ac.ukresearchgate.net |

The natural production of Penicillin G by the fungus Penicillium chrysogenum is a complex, multi-step process. am-online.orgscispace.com The biosynthesis begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. am-online.orgasianpubs.org This initial step is catalyzed by the enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which is encoded by the pcbAB gene, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). am-online.orgresearchgate.net

The next key step is the oxidative cyclization of the ACV tripeptide to form isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine (B150603) ring structures. am-online.org This reaction is catalyzed by isopenicillin N synthase (IPNS), encoded by the pcbC gene. am-online.orgresearchgate.net The final step in the biosynthesis of Penicillin G involves the exchange of the L-α-aminoadipic acid side chain of IPN for a phenylacetyl group. This is carried out by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT), encoded by the penDE gene. am-online.orgresearchgate.net This final step is localized within cellular organelles called peroxisomes. am-online.orgresearchgate.net

To meet the high demand for penicillin, significant efforts have been made to improve the production capabilities of Penicillium chrysogenum through metabolic engineering. This approach involves the targeted genetic modification of the organism to enhance the flux through the penicillin biosynthetic pathway. researchgate.net A key strategy has been to increase the copy number of the penicillin biosynthetic genes (pcbAB, pcbC, and penDE), which has been shown to lead to higher penicillin yields. am-online.orgmdpi.com

Another focus of metabolic engineering is to increase the supply of the precursor amino acids and the phenylacetic acid side chain. mdpi.comnih.gov For instance, engineering the pathways for L-cysteine, L-valine, and L-α-aminoadipic acid can boost the availability of the building blocks for the ACV tripeptide. mdpi.com Furthermore, understanding and manipulating the regulatory networks that control the expression of the penicillin biosynthetic genes is an active area of research. mdpi.com For example, the Velvet complex, a group of regulatory proteins, has been identified as a target for mutations that can lead to increased penicillin production. mdpi.com These rational design strategies offer a powerful alternative to the classical strain improvement methods that relied on random mutagenesis and selection. am-online.orgresearchgate.net

Characterization of Synthetic Intermediates and Byproducts during Manufacturing Processes

The manufacturing of Penicillin G hydrabamine (B1210237) is a multi-step process that begins with the fermentation of Penicillium chrysogenum to produce Penicillin G, followed by purification and salt formation with hydrabamine (N,N'-bis(dehydroabietyl)ethylenediamine). dss.go.thepo.org Throughout this process, the formation of various intermediates and byproducts is inevitable. Rigorous characterization of these molecules is critical to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). These compounds can be broadly classified as key biosynthetic intermediates, byproducts of fungal metabolism, degradation products, and process-related impurities.

Biosynthetic Intermediates

During the fermentation phase, Penicillin G is synthesized via a well-established pathway involving several key transient molecules. These intermediates are not typically found in the final product but are crucial for the formation of the penicillin core structure.

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) : This tripeptide is the initial building block, formed by the condensation of the three precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine.

Isopenicillin N (IPN) : The ACV tripeptide undergoes oxidative ring closure to form Isopenicillin N, which contains the characteristic fused β-lactam and thiazolidine ring system. IPN is the direct precursor to Penicillin G. nih.gov

Phenylacetyl-coenzyme A (PAA-CoA) : While not an intermediate in the core structure formation, PAA-CoA is the activated form of the side-chain precursor, phenylacetic acid (PAA). The phenylacetyl group is transferred from this molecule to Isopenicillin N to form Penicillin G. nih.gov

| Intermediate Name | Abbreviation | Role in Pathway |

|---|---|---|

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine | ACV | Linear tripeptide precursor to the bicyclic ring system. |

| Isopenicillin N | IPN | First intermediate with the bioactive penam (B1241934) ring structure; immediate precursor to Penicillin G. |

| Phenylacetyl-coenzyme A | PAA-CoA | Activated donor of the phenylacetyl side chain. |

Byproducts and Process-Related Impurities

A variety of byproducts and impurities can arise during the manufacturing process. Their diligent monitoring and characterization are mandated by regulatory bodies like the US Pharmacopeia (USP) and European Pharmacopoeia (EP). sigmaaldrich.comuspbpep.comcymitquimica.com

Biosynthesis-Related Byproducts : These are molecules other than Penicillin G that are produced by the metabolic pathways of P. chrysogenum.

6-Aminopenicillanic Acid (6-APA) : This compound is the core nucleus of all penicillins. It can be formed due to the enzymatic hydrolysis of the Penicillin G side chain by penicillin acylase or from incomplete biosynthesis. researchgate.netcore.ac.uknih.gov Its presence is monitored colorimetrically or via chromatography. acs.org

Other Fungal Metabolites : P. chrysogenum can produce other secondary metabolites, such as Roquefortine C and Chrysogine, which must be removed during purification. niscpr.res.inresearchgate.net

Degradation Products : Penicillin G is susceptible to degradation, particularly through the hydrolysis of the labile β-lactam ring.

Penicilloic Acids : Benzylpenicilloic acid is the primary degradation product, formed by the hydrolytic cleavage of the β-lactam amide bond, which renders the molecule inactive. chromatographyonline.comresearchgate.net

Penilloic Acids and Penillic Acids : These are further degradation products formed from penicilloic acid under different pH conditions. chromatographyonline.comresearchgate.netnih.gov For instance, in acidic conditions, penillic acid is a major product, while penicilloic and penilloic acids are also observed. chromatographyonline.comresearchgate.net

Process-Related Impurities : These impurities are introduced from the raw materials and processing steps.

Phenylacetic Acid (PAA) : Unconsumed PAA from the fermentation medium is a common process-related impurity that must be cleared during downstream processing.

Polymeric Substances : Under certain conditions, penicillin can polymerize. These polymers have been separated by gel filtration chromatography and are believed to have allergenic potential. nih.gov

Salt-former Related Impurities : Impurities associated with the hydrabamine moiety or related compounds like N,N'-dibenzylethylenediamine (benzathine), which is used for Penicillin G benzathine, can be present if not adequately controlled. lgcstandards.comdrugfuture.com

Analytical Characterization Methods

A suite of analytical techniques is employed to separate, identify, and quantify intermediates and byproducts.

High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the workhorse method for quantifying Penicillin G and its known, related substances as specified in pharmacopeial monographs. uspbpep.cominterchim.fr It is used to determine the purity of the API and monitor the clearance of impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities and degradation products in complex matrices like fermentation broth or the final API. chromatographyonline.comresearchgate.netufl.edu It provides molecular weight and fragmentation data crucial for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of unknown impurities that have been isolated from the process stream. ula.ve It can be used to observe the decomposition of penicillins into products like penicilloic acid. nih.govula.ve

Infrared (IR) Spectroscopy : IR spectroscopy is used as an identification test (e.g., USP <197K>) by comparing the spectrum of the sample to that of a reference standard. uspbpep.comnih.gov It provides information about the functional groups present in a molecule.

| Compound Name | Origin | Common Analytical Characterization Methods |

|---|---|---|

| 6-Aminopenicillanic Acid (6-APA) | Biosynthetic / Degradation | HPLC, Colorimetric Assay acs.org |

| Benzylpenicilloic Acid | Degradation (β-Lactam Hydrolysis) | HPLC, LC-MS/MS chromatographyonline.comresearchgate.net, NMR nih.govula.ve |

| Benzylpenilloic Acid | Degradation | HPLC, LC-MS/MS chromatographyonline.comresearchgate.net, NMR, IR nih.gov |

| Benzylpenillic Acid | Degradation | HPLC, LC-MS/MS chromatographyonline.comresearchgate.net, IR nih.gov |

| Phenylacetic Acid (PAA) | Process (Residual Precursor) | HPLC |

| Penicillin Polymers | Degradation / Process | Gel Filtration Chromatography, IR, NMR nih.gov |

| Chrysogine | Biosynthetic | LC-MS researchgate.net |

| Roquefortine C | Biosynthetic | LC-MS niscpr.res.inresearchgate.net |

Molecular Structure and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Penicillin G hydrabamine (B1210237). It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule, confirming the presence and connectivity of both the penicillin G and hydrabamine moieties.

In ¹H NMR, the spectrum exhibits a complex set of signals. The penicillin G anion is characterized by distinct signals for the protons on the strained β-lactam ring (typically between 5.4-5.6 ppm) and the thiazolidine (B150603) ring. The diastereotopic protons of the C2-methyl groups appear as two singlets, while the benzyl (B1604629) side chain shows a methylene (B1212753) singlet and aromatic multiplets. The hydrabamine cation contributes a highly complex pattern of signals in the aliphatic region from its two large dehydroabietyl groups and the ethylenediamine (B42938) linker.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key diagnostic signals for the penicillin G anion include the carbonyl carbons of the β-lactam (δ ≈ 175 ppm), the side-chain amide (δ ≈ 170 ppm), and the carboxylate (δ ≈ 165 ppm). The hydrabamine cation presents numerous signals from its tricyclic diterpene-derived structure.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY reveals ¹H-¹H spin-spin couplings, confirming proton adjacencies within both the penicillin and hydrabamine structures. HSQC correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the complex ¹³C spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Penicillin G Hydrabamine Moieties

| Moiety | Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |

| Penicillin G Anion | β-lactam H-5 | 5.45 - 5.55 (d) | 68.0 - 69.0 | Coupled to H-6 |

| β-lactam H-6 | 5.50 - 5.60 (d) | 58.5 - 59.5 | Coupled to H-5 | |

| Thiazolidine H-3 | 4.30 - 4.40 (s) | 65.0 - 66.0 | ||

| C2-CH₃ (α) | 1.50 - 1.60 (s) | 26.5 - 27.5 | Diastereotopic methyls | |

| C2-CH₃ (β) | 1.60 - 1.70 (s) | 30.5 - 31.5 | Diastereotopic methyls | |

| Benzyl CH₂ | 3.55 - 3.65 (s) | 42.0 - 43.0 | ||

| Benzyl Aromatic | 7.20 - 7.40 (m) | 127.0 - 135.0 | Phenyl group protons | |

| Amide C=O | - | 169.5 - 171.0 | Side-chain amide | |

| β-lactam C=O | - | 174.5 - 176.0 | Strained ring carbonyl | |

| Carboxylate COO⁻ | - | 164.0 - 166.0 | Site of ionic interaction | |

| Hydrabamine Cation | Ethylenediamine CH₂ | 2.80 - 3.20 (m) | 45.0 - 50.0 | Signals from -CH₂-N- |

| Dehydroabietyl | 0.80 - 2.50 (m) | 18.0 - 75.0 | Complex aliphatic region | |

| Dehydroabietyl Aromatic | 6.80 - 7.20 (m) | 123.0 - 148.0 | Aromatic ring protons |

Mass spectrometry (MS) is used to determine the molecular mass of the constituent ions and to study their fragmentation patterns, which serve as a molecular fingerprint. Due to the ionic and non-volatile nature of this compound, soft ionization techniques like Electrospray Ionization (ESI) are required.

When analyzed using ESI-MS in positive-ion mode, the spectrum is dominated by the hydrabamine dication [C₄₂H₆₂N₂]²⁺ at an m/z corresponding to half its molecular mass, or its protonated form [C₄₂H₆₃N₂]⁺. In negative-ion mode, the spectrum clearly shows the penicillin G anion [C₁₆H₁₇N₂O₄S]⁻ at its expected m/z of 333.1. The presence of both characteristic ions in the respective modes confirms the salt's composition.

Tandem mass spectrometry (MS/MS) provides further structural proof. Fragmentation of the penicillin G anion is well-characterized and involves the signature cleavage of the four-membered β-lactam ring. This process yields key fragment ions that are diagnostic for the penicillin core structure. Similarly, fragmentation of the hydrabamine cation produces a pattern consistent with its dehydroabietyl framework.

Table 2: Expected Key Ions in ESI-MS Analysis of this compound

| Ionization Mode | Ion | Formula | Calculated m/z (monoisotopic) | Description |

| Negative ESI | Penicillin G Anion | [C₁₆H₁₇N₂O₄S]⁻ | 333.09 | Parent anion of the active compound. |

| Fragment Ion | [C₈H₁₀NO₃S]⁻ | 216.04 | Fragment from cleavage of the amide side chain. | |

| Fragment Ion | [C₅H₇N₂O₃S]⁻ | 187.02 | Fragment containing the intact thiazolidine-β-lactam core. | |

| Fragment Ion | [C₇H₇O]⁻ | 107.05 | Benzyl fragment. | |

| Positive ESI | Hydrabamine Cation | [C₄₂H₆₂N₂]²⁺ | 299.25 | Parent dication (m/z = M/2). |

| Hydrabamine Cation | [C₄₂H₆₃N₂]⁺ | 599.50 | Singly-charged parent cation. |

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound. The spectrum is a superposition of the absorptions from both the penicillin G and hydrabamine components.

Key diagnostic peaks for the penicillin G moiety include:

A strong, sharp absorption band at a high wavenumber (~1775 cm⁻¹ ), characteristic of the C=O stretch of the highly strained four-membered β-lactam ring.

A strong absorption from the side-chain amide C=O stretch (~1660 cm⁻¹ ).

Strong asymmetric (~1600 cm⁻¹ ) and symmetric (~1400 cm⁻¹ ) stretching vibrations of the carboxylate group (COO⁻), which confirms the salt formation, as a free carboxylic acid would show a C=O stretch near 1700 cm⁻¹ and a broad O-H stretch.

An N-H stretching band from the amide group around 3300 cm⁻¹ .

The hydrabamine moiety contributes intense C-H stretching bands below 3000 cm⁻¹ and characteristic aromatic C=C stretching bands around 1500-1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Moiety |

| ~3300 | N-H Stretch | Secondary Amide | Penicillin G |

| 2850 - 2960 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Penicillin G & Hydrabamine |

| ~1775 | C=O Stretch | β-Lactam Carbonyl | Penicillin G |

| ~1660 | C=O Stretch (Amide I) | Side-Chain Amide | Penicillin G |

| ~1600 | C=O Asymmetric Stretch | Carboxylate (COO⁻) | Penicillin G |

| 1500-1600 | C=C Stretch | Aromatic Ring | Penicillin G & Hydrabamine |

| ~1400 | C=O Symmetric Stretch | Carboxylate (COO⁻) | Penicillin G |

XRF and EDX are surface-sensitive analytical techniques used to determine the elemental composition of a sample. For a pure sample of this compound (Formula: (C₁₆H₁₈N₂O₄S)₂ · C₄₂H₆₂N₂), these methods would confirm the presence of the expected constituent elements: Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). Hydrogen (H) is not detectable by these techniques.

The primary utility of XRF and EDX in this context is for quality control, specifically to:

Confirm the presence of sulfur, which is unique to the penicillin G moiety.

Verify the absence of inorganic contaminants, such as heavy metals or extraneous salts, which would appear as unexpected elemental signals. These techniques provide a rapid, non-destructive confirmation of elemental makeup but offer no information on chemical bonding or molecular structure.

Crystallographic Analysis of Penicillin G and Related Structures

While a single-crystal X-ray diffraction structure for the large and potentially disordered this compound salt may not be readily available, the crystal structures of Penicillin G salts (e.g

Chemical Reactivity and Degradation Pathways

Hydrolytic Degradation Mechanisms

Hydrolysis is a major pathway for the degradation of Penicillin G. The rate and mechanism of hydrolysis are highly dependent on the pH of the aqueous environment.

Under acidic conditions, particularly at a pH below 4, Penicillin G undergoes rapid degradation. nih.govresearchgate.net The reaction is significantly faster in acidic solutions than in neutral or alkaline media. nih.govresearchgate.net For example, during hydrothermal treatment at 100°C, Penicillin G was completely degraded within 20 minutes at pH 4. nih.gov The acid-catalyzed mechanism involves the protonation of the β-lactam nitrogen, which facilitates the opening of the strained ring to relieve steric strain. philadelphia.edu.jo This process leads to a cascade of reactions, forming several inactive degradation products. uobasrah.edu.iq

The primary products of acid-catalyzed hydrolysis are penicilloic acid and penillic acid. uobasrah.edu.iqpku.edu.cn Penicilloic acid is formed through the opening of the β-lactam ring. philadelphia.edu.jo In strongly acidic media, Penicillin G can also rearrange to form penillic acid. pku.edu.cn A minor pathway can involve the hydrolysis of the amide side chain, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid. chegg.com

In alkaline environments (pH > 8), Penicillin G is also unstable and degrades through base-catalyzed hydrolysis. nih.govresearchgate.net The mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. nih.govchemistrysteps.com This attack leads to the irreversible cleavage of the amide bond within the β-lactam ring. chemistrysteps.com

The main product of base-catalyzed hydrolysis is penicilloic acid. philadelphia.edu.jonih.gov In the alkaline solution, the carboxylic acid group of the resulting penicilloic acid is deprotonated to form a carboxylate salt, which renders the degradation reaction irreversible. chemistrysteps.com The rate of degradation under alkaline conditions is substantial, though generally slower than under strong acidic conditions. nih.govresearchgate.net

Penicillin G exhibits its maximum stability in the near-neutral pH range of approximately 6.0 to 7.5. researchgate.netnih.gov However, even at neutral pH, it undergoes spontaneous degradation, albeit at a much slower rate compared to acidic or alkaline conditions. nih.govresearchgate.net The degradation kinetics in neutral aqueous solutions typically follow a pseudo-first-order model. nih.govresearchgate.net

The proposed mechanism for degradation at neutral pH is a general base-catalyzed hydrolysis where water molecules act as the catalyst. nih.gov Kinetic studies using deuterium (B1214612) oxide (heavy water) showed a significant solvent isotope effect, which supports this proposed mechanism. nih.gov The relative stability at neutral pH is a critical factor for its formulation and storage.

| pH | Degradation Rate Constant (k) (min-1) | Reference |

|---|---|---|

| 4 | 0.1603 | nih.govresearchgate.net |

| 7 | 0.0039 | nih.govresearchgate.net |

| 10 | 0.0485 | nih.govresearchgate.net |

Photolytic Degradation Studies and Reaction Pathways

Penicillin G is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. encyclopedia.pubnih.gov Photolytic degradation can be significantly accelerated through photocatalysis, a process that utilizes semiconductor materials like zinc oxide (ZnO) or titanium dioxide (TiO₂) as catalysts. nih.govnih.gov When irradiated with UV light, these catalysts generate highly reactive species, such as hydroxyl radicals, which effectively break down the antibiotic molecule. encyclopedia.pub

The efficiency of photocatalytic degradation is dependent on several experimental parameters, including the pH of the solution, the concentration of the catalyst, and the initial concentration of Penicillin G. nih.govnih.gov Studies have shown that maximum degradation efficiency can be achieved under specific pH conditions, with reports indicating optimal performance at pH 5 or 6.8, depending on the catalytic system. nih.govnih.gov The degradation process can be further enhanced by adding oxidizing agents like persulfate, which can lead to the complete breakdown of the Penicillin G molecule. nih.gov The photolytic degradation pathway involves the cleavage of both the β-lactam and thiazolidine (B150603) rings, resulting in the formation of various smaller by-products. nih.gov

Thermal Degradation and Stability Kinetics

The stability of Penicillin G is highly sensitive to temperature. researchgate.netresearchgate.net It is relatively stable at refrigerated temperatures but degrades rapidly at elevated temperatures, particularly above 52°C. researchgate.net Thermal degradation studies, often conducted using thermogravimetric analysis (TGA), provide insights into the stability and decomposition kinetics of the compound. mdpi.comnih.gov

The thermal decomposition of Penicillin G generally follows first-order kinetics. mdpi.com The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation. By fitting experimental data to this equation, key kinetic parameters can be determined. For the degradation of Penicillin G in a citrate (B86180) buffer, a reported activation energy (Ea) was 83.5 kJ·mol⁻¹·K⁻¹. researchgate.net This value indicates the energy barrier that must be overcome for the degradation reaction to occur.

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | 83.5 kJ·mol-1·K-1 | researchgate.net |

Catalytic Effects on Degradation

The degradation of Penicillin G can be accelerated by various catalysts, including metal ions, buffer salts, and enzymes.

Metal Ions: Divalent metal ions can act as Lewis acids, coordinating to the Penicillin G molecule and catalyzing its hydrolysis. Zinc ions (Zn²⁺), in particular, have been shown to exert a significant catalytic effect on the hydrothermal degradation of Penicillin G, increasing the rate of decomposition. nih.gov

Buffers: While buffers are used to maintain a pH where Penicillin G is most stable, the buffer species themselves can participate in the degradation reaction through general acid-base catalysis. researchgate.netnih.gov The choice of buffer is therefore crucial; citrate buffers, for instance, have been found to offer better stability for Penicillin G compared to acetate (B1210297) or phosphate (B84403) buffers. researchgate.net

Enzymes: Enzymatic degradation is a highly specific and efficient pathway. Two main types of enzymes are responsible for Penicillin G breakdown. β-lactamases hydrolyze the amide bond in the β-lactam ring, producing inactive penicilloic acid. philadelphia.edu.jouobasrah.edu.iq This is a common mechanism of bacterial resistance. Penicillin acylases (also known as penicillin amidases) catalyze the cleavage of the N-acyl side chain, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid. nih.govresearchgate.netnih.gov

| Catalyst Type | Specific Catalyst | Effect | Reference |

|---|---|---|---|

| Metal Ion | Zinc (Zn2+) | Significantly accelerates hydrothermal degradation. | nih.gov |

| Buffer | Citrate | Provides greater stability compared to phosphate or acetate buffers. | researchgate.net |

| Photocatalyst | Zinc Oxide (ZnO) | Enhances degradation under UV light. | nih.govnih.gov |

| Enzyme | β-Lactamase | Catalyzes hydrolysis of the β-lactam ring to penicilloic acid. | philadelphia.edu.jouobasrah.edu.iq |

| Enzyme | Penicillin Acylase | Catalyzes hydrolysis of the side chain to 6-APA. | researchgate.netnih.gov |

Influence of Metal Ions on Degradation Rates and Pathways

The degradation of penicillin G can be significantly catalyzed by the presence of various metal ions. researchgate.netresearchgate.net These ions can act as Lewis acids, promoting the hydrolysis of the strained β-lactam ring. researchgate.net The catalytic efficiency and the specific degradation pathway can vary depending on the metal ion involved.

Several metal ions have been shown to promote the degradation of penicillins. researchgate.net Studies have investigated the effects of ions such as zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), cadmium (Cd²⁺), manganese (Mn²⁺), and iron (Fe²⁺/Fe³⁺). researchgate.netresearchgate.netnih.govmdpi.com

Zinc (Zn²⁺): Zinc ions have a pronounced catalytic effect on penicillin G degradation. mdpi.comnih.gov The degradation is proposed to occur through the formation of penicillin-metal ion complexes. researchgate.net In methanol, the degradation catalyzed by Zn²⁺ ions is analogous to that of Cd²⁺ ions, proceeding through intermediate substrate-metal complexes. nih.gov The catalytic effect of Zn²⁺ is weaker than Cd²⁺. nih.gov However, in hydrothermal treatments, Zn²⁺ showed the most significant catalytic effect among the tested ions (Mn²⁺, Fe²⁺, Cu²⁺, Zn²⁺), with a 5 mg·L⁻¹ concentration leading to 100% degradation at pH 7 within 60 minutes. mdpi.comnih.gov The synergistic action of adsorbed zinc on goethite surfaces has also been shown to rapidly hydrolyze penicillin G, increasing the degradation rate by nearly three orders of magnitude. acs.org This enhanced degradation is attributed to specific complexation between the penicillin, adsorbed zinc, and the goethite surface. acs.org

Copper (Cu²⁺): Copper (II) ions are known to be effective catalysts for penicillin hydrolysis. researchgate.net Research indicates that Cu²⁺ plays a dual role, acting not only as a hydrolysis catalyst but also as an oxidant. researchgate.net At pH 7, Cu²⁺ catalyzes the hydrolysis of penicillin G to benzylpenicilloic acid and subsequently oxidizes it to yield phenylacetamide and other products. researchgate.net The presence of oxygen is crucial as it re-oxidizes Cu(I) back to Cu(II), sustaining the rapid degradation. researchgate.net The oxidative degradation of penicillin G by chromium trioxide is also enhanced in the presence of Cu²⁺ ions. acs.org

Other Metal Ions (Co²⁺, Cd²⁺, Mn²⁺, Ni²⁺, Fe²⁺): Studies have shown varying degrees of catalytic activity with other metal ions. Cobalt (Co²⁺) and Cadmium (Cd²⁺) show greater activity than Manganese (Mn²⁺) and Nickel (Ni²⁺), though they are significantly slower than Zinc. nih.gov The degradation rate of penicillin G was found to increase with rising concentrations of Mn²⁺ during hydrothermal treatment. mdpi.com Conversely, Fe²⁺ did not show a positive effect on penicillin degradation under the same conditions. mdpi.com However, Fe(III) has been reported to promote the transformation of β-lactam antibiotics. mdpi.com

Table 1: Influence of Various Metal Ions on Penicillin G Degradation

| Metal Ion | Observed Effect | References |

|---|---|---|

| Zinc (Zn²⁺) | Significant catalytic effect, promotes hydrolysis. Forms complexes with penicillin G. | researchgate.netmdpi.comnih.govacs.org |

| Copper (Cu²⁺) | Dual role: catalyzes hydrolysis and oxidation of degradation products. | researchgate.netnih.govmdpi.com |

| Cobalt (Co²⁺) | Catalytic activity, but less effective than Zinc. | nih.gov |

| Cadmium (Cd²⁺) | Stronger catalytic effect than Zinc in methanol. | nih.gov |

| Manganese (Mn²⁺) | Slight catalytic activity; promotes hydrolysis. | nih.govmdpi.com |

| Nickel (Ni²⁺) | No significant activity observed in some studies. | nih.gov |

| Iron (Fe²⁺/Fe³⁺) | Fe²⁺ showed no positive effect in one study, while Fe³⁺ is reported to promote transformation. | mdpi.com |

Impact of Buffer Systems and Ionic Strength on Stability

The stability of penicillin G in aqueous solutions is highly dependent on the pH, the type of buffer used, and the ionic strength of the medium. acs.orgresearchgate.net

The degradation of penicillin G is catalyzed by both hydrogen and hydroxide ions, exhibiting a V-shaped curve when the logarithm of the degradation rate constant (log k) is plotted against pH. acs.orgresearchgate.net The maximum stability is observed in the neutral pH range, approximately around pH 7.0. acs.orgresearchgate.net Under acidic or alkaline conditions, the degradation rate increases significantly. nih.govacs.org

The choice of buffer system has a substantial impact on the stability of penicillin G. Studies have shown the following order of stability in different media: citrate buffer > acetate buffer > phosphate buffer > sodium bicarbonate > 0.9 % NaCl and 5 % glucose. acs.orgresearchgate.netacs.org

Citrate Buffer: This buffer is considered the most effective for maintaining the stability of penicillin G solutions. acs.orgresearchgate.net A molar ratio of citrate buffer to penicillin G of at least 0.75 is recommended for long-term stability. acs.orgresearchgate.netacs.org

Phosphate Buffer: While less effective than citrate, phosphate buffer is commonly used. acs.org However, some analytical methods, like the hydroxylamine (B1172632) method, may be interfered with by the phosphate buffer. acs.org

Acetate Buffer: Acetate buffer provides better stability than phosphate buffer but is less effective than citrate buffer. acs.orgresearchgate.net

The presence of high concentrations of salts like magnesium sulfate (B86663) in unbuffered solutions can lead to significant pH changes and accelerate penicillin degradation. nih.gov However, in adequately buffered solutions, the effect of such salts is negligible. nih.gov This highlights the importance of ionic strength, as higher ionic strengths in some immunoassay buffer systems have been shown to improve analytical signal-to-noise ratios, which may be relevant to the interaction of penicillin G with other molecules. nih.gov

Table 2: Relative Stability of Penicillin G in Various Media

| Medium | Relative Stability | References |

|---|---|---|

| Citrate Buffer | Highest | acs.orgresearchgate.netacs.org |

| Acetate Buffer | High | acs.orgresearchgate.net |

| Phosphate Buffer | Moderate | acs.orgresearchgate.net |

| Sodium Bicarbonate | Low | acs.orgresearchgate.net |

| 0.9% NaCl / 5% Glucose | Lowest | acs.orgresearchgate.net |

Identification and Characterization of Chemical Degradation Products

The degradation of penicillin G results in a variety of products, the formation of which depends on the specific conditions such as pH and the presence of catalysts.

Analytical Strategies for Degradant Profiling

A range of analytical techniques are employed to separate, identify, and quantify penicillin G and its degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing penicillin G and its degradants. researchgate.net Reversed-phase HPLC with a C18 column is commonly used, often with a mobile phase consisting of a buffer (e.g., phosphate) and an organic modifier like acetonitrile (B52724). nih.govnih.gov Anion-exchange HPLC has also been successfully used to separate penicillin G from five of its degradation products. nih.gov HPLC methods allow for the quantification of the parent compound and its degradants, making it suitable for stability studies. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS): For more definitive identification and structural characterization, HPLC is often coupled with mass spectrometry. nih.gov LC-electrospray ionization-MS (LC-ESI/MS) has been developed for the simultaneous detection of penicillin G and its main degradation products in various matrices. nih.govpku.edu.cn Ultra-High-Performance Liquid Chromatography (UHPLC) combined with tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity and specificity, enabling the identification and quantification of metabolites at very low concentrations (ng/g levels). acs.orgchromatographyonline.comufl.edu This is particularly useful for tracing degradation pathways in complex environments. acs.org

Other Techniques: Pyrolysis-negative ion mass spectrometry (Pyr-NIMS) has been applied to monitor the enzymatic hydrolysis of penicillin G. acs.org Spectrophotometric assays are also used to follow the kinetics of degradation reactions. nih.gov

Structure Elucidation of Major and Minor Degradants

The degradation of penicillin G can follow several pathways, leading to a number of major and minor products. The primary point of attack is the β-lactam ring.

Under various conditions, the major degradation products identified include:

Benzylpenicilloic acid: A primary product of hydrolysis, especially in neutral or basic solutions. acs.orgacs.org Its formation involves the cleavage of the β-lactam ring.

Penilloic acid: A significant degradation product found in various environments. nih.govpku.edu.cnacs.org It can be formed from penicilloic acid under acidic conditions. researchgate.net

Penillic acid: Another major metabolite, particularly abundant under acidic conditions. acs.orgchromatographyonline.com

Isopenillic acid: Identified as one of the main degradation products in surface water. nih.govpku.edu.cn

Minor degradants that have been characterized include:

Benzylpenamaldic acid: A degradation product identified via HPLC. nih.govrsc.org

Benzylpenicillenic acid: Can be formed through the rearrangement of the β-lactam ring. acs.org

Penicillamine: A degradation product that can be formed at neutral pH. acs.orgnih.gov

The structures of these degradants are typically elucidated using mass spectrometry, where the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns provide definitive structural information. pku.edu.cnacs.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to follow the time course of degradation and identify the products formed. rsc.org

Table 3: Major and Minor Degradation Products of Penicillin G

| Degradation Product | Classification | Analytical Method(s) for Identification | References |

|---|---|---|---|

| Benzylpenicilloic acid | Major | HPLC, UHPLC-MS/MS | acs.orgnih.govacs.org |

| Penilloic acid | Major | LC-ESI/MS, UHPLC-MS/MS | nih.govpku.edu.cnacs.orgchromatographyonline.com |

| Penillic acid | Major | UHPLC-MS/MS | nih.govacs.orgchromatographyonline.com |

| Isopenillic acid | Major | LC-ESI/MS | nih.govpku.edu.cn |

| Benzylpenamaldic acid | Minor | HPLC | nih.govrsc.org |

| Benzylpenicillenic acid | Minor | N/A | acs.org |

| Penicillamine | Minor | HPLC | acs.orgnih.gov |

Molecular Mechanisms of Action and Biochemical Interactions

Interaction with Penicillin-Binding Proteins (PBPs)

The primary targets of Penicillin G within bacterial cells are a group of enzymes known as Penicillin-Binding Proteins (PBPs). wikipedia.orgnews-medical.nettaylorandfrancis.com These proteins are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. news-medical.netoup.com PBPs are transpeptidases that catalyze the cross-linking of peptide chains, thereby forming a rigid, mesh-like structure. nih.govlibretexts.org

The inhibitory action of Penicillin G stems from its ability to form a stable, covalent bond with the active site of PBPs. wikipedia.org The strained four-membered β-lactam ring of the penicillin molecule is key to this process. news-medical.netquora.com This ring mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, allowing it to fit into the PBP active site. taylorandfrancis.comnih.gov

Once positioned, the serine residue at the PBP active site launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. wikipedia.orglibretexts.org This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate. wikipedia.orgnih.gov This covalent modification effectively inactivates the PBP, rendering it incapable of performing its cross-linking function in cell wall synthesis. wikipedia.orglibretexts.org The inactivation of these essential enzymes disrupts the integrity of the bacterial cell wall, ultimately leading to cell lysis and death. news-medical.netnih.gov

Key Steps in Covalent Binding:

Recognition: The PBP active site recognizes Penicillin G as a structural analog of its natural substrate. nih.gov

Nucleophilic Attack: A reactive serine residue in the PBP active site attacks the carbonyl carbon of the β-lactam ring. libretexts.org

Ring Opening: The highly strained β-lactam ring is opened.

Acyl-Enzyme Formation: A stable, covalent acyl-enzyme complex is formed, inactivating the enzyme. wikipedia.org

X-ray crystallography studies have provided detailed insights into the three-dimensional structures of Penicillin G covalently bound to various PBPs. nih.govrcsb.orgasm.orgsemanticscholar.org These studies reveal that the opened β-lactam ring of Penicillin G is nestled within the active site cleft of the PBP. The benzyl (B1604629) side chain of Penicillin G often engages in specific interactions with neighboring amino acid residues, which can influence the binding affinity and specificity. asm.org

Structural analyses of the Penicillin G-PBP1a complex, for instance, show that the antibiotic forms a covalent linkage with a key serine residue (Ser434). rcsb.org In addition to this covalent bond, hydrogen bonds are formed between Penicillin G and other residues such as Thr672, Lys669, and Thr670, further stabilizing the complex. rcsb.org The structural data from these complexes are invaluable for understanding the molecular basis of penicillin's inhibitory activity and for the rational design of new β-lactam antibiotics. oup.comnih.gov

| PBP Complex | Key Interacting Residues | Significance of Interaction |

| Penicillin G - PBP1a | Ser434, Thr672, Lys669, Thr670 | Covalent bond formation and stabilization of the complex through hydrogen bonding. rcsb.org |

| Penicillin G - PBPD2 | Common set of residues for β-lactam core, variable interactions with R1 side chain. | The R1 side chain interactions influence the specificity and potency of the antibiotic. asm.org |

Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of PBP-Penicillin G complexes. nih.govacs.orgrsc.org These computational studies provide a deeper understanding of the conformational changes that occur upon binding and the stability of the interactions over time. nih.gov MD simulations can reveal the intricate network of hydrogen bonds and other non-covalent interactions that contribute to the stability of the acyl-enzyme complex. acs.org

Simulations have shown that the binding of Penicillin G can induce conformational changes in the PBP, leading to a more stable, inhibited state. nih.gov These studies also help to elucidate the role of specific amino acid residues in the active site, including those that may not directly participate in the covalent bond but are crucial for substrate recognition and positioning. acs.org This dynamic view complements the static pictures provided by X-ray crystallography and is instrumental in understanding the complete mechanism of PBP inhibition by Penicillin G.

Inhibition of Peptidoglycan Transpeptidases at a Molecular Level

By covalently binding to the active site of PBPs, Penicillin G directly inhibits their transpeptidase activity. nih.govnih.gov The transpeptidation reaction is the final and crucial step in peptidoglycan synthesis, responsible for cross-linking adjacent peptide side chains. news-medical.netoup.com This cross-linking provides the necessary strength and rigidity to the bacterial cell wall. news-medical.net

The formation of the stable acyl-enzyme complex between Penicillin G and the PBP prevents the natural substrate from accessing the active site. rcsb.org Consequently, the transpeptidation reaction is blocked, and the synthesis of a functional, cross-linked peptidoglycan layer is halted. news-medical.netyoutube.com The continued activity of autolytic enzymes in the absence of cell wall synthesis leads to the degradation of the existing peptidoglycan, weakening the cell wall and ultimately causing the bacterium to lyse due to osmotic pressure. nih.gov

Interactions with Beta-Lactamases

The emergence of bacterial resistance to β-lactam antibiotics is a significant clinical challenge. A primary mechanism of this resistance is the production of β-lactamase enzymes, which can inactivate Penicillin G and other β-lactam antibiotics. etflin.comwikipedia.orgmathewsopenaccess.com

Beta-lactamases are enzymes that specifically recognize and hydrolyze the amide bond in the β-lactam ring of penicillins and cephalosporins. wikipedia.orgnih.govresearchgate.net Unlike PBPs, which form a long-lived acyl-enzyme complex, β-lactamases are efficient catalysts that rapidly hydrolyze the β-lactam ring and are then regenerated to inactivate more antibiotic molecules. nih.govnih.gov

The hydrolytic mechanism of serine-based β-lactamases involves a two-step process of acylation and deacylation. nih.gov Similar to PBPs, a serine residue in the active site attacks the β-lactam ring, forming a transient acyl-enzyme intermediate. nih.gov However, in β-lactamases, this intermediate is rapidly hydrolyzed by a water molecule, which is activated by a general base in the active site. nih.gov This deacylation step regenerates the active enzyme and releases the inactive, hydrolyzed form of Penicillin G, known as penicilloic acid. researchgate.netresearchgate.net

The substrate specificity of different β-lactamases varies. Some, known as penicillinases, show a high degree of specificity for penicillins like Penicillin G. wikipedia.orgmathewsopenaccess.comnih.gov Others, termed extended-spectrum β-lactamases (ESBLs), can hydrolyze a broader range of β-lactam antibiotics. mathewsopenaccess.com

| Enzyme Class | Interaction with Penicillin G | Outcome |

| Penicillin-Binding Proteins (PBPs) | Forms a stable, long-lived covalent acyl-enzyme complex. wikipedia.org | Inhibition of PBP activity, leading to bacterial cell death. news-medical.net |

| Beta-Lactamases | Acts as a substrate, forming a transient acyl-enzyme intermediate that is rapidly hydrolyzed. nih.govnih.gov | Inactivation of Penicillin G, leading to antibiotic resistance. mathewsopenaccess.com |

Structural Basis of Beta-Lactamase-Penicillin G Interaction

The interaction between Penicillin G and bacterial β-lactamase enzymes is a critical determinant of antibiotic resistance. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin, rendering the antibiotic ineffective. nih.gov The structural basis of this interaction has been elucidated through techniques like X-ray crystallography, providing a detailed view of the molecular events. rcsb.org

When Penicillin G enters the active site of a β-lactamase, the serine residue at the active site (e.g., Ser70 in the TEM-1 β-lactamase) acts as a nucleophile. rcsb.org It attacks the carbonyl carbon of the β-lactam ring. This results in the formation of a transient covalent acyl-enzyme intermediate, effectively opening the β-lactam ring. rcsb.orgfrontiersin.org

Key structural features of this interaction include:

Covalent Bonding : A covalent bond is formed between the hydroxyl group of the active site serine and the carbonyl carbon of the Penicillin G β-lactam ring. rcsb.org

Active Site Geometry : The active site of the β-lactamase is shaped to accommodate the penicillin molecule. Specific amino acid residues within the active site play crucial roles in substrate recognition and catalysis. For instance, in the Toho1 β-lactamase, the conserved residue Tyr105 is important for substrate recognition. nih.gov

Acyl-Enzyme Intermediate : The formation of the acyl-enzyme intermediate is a key step. rcsb.org In a deacylation-defective mutant of the RTEM-1 β-lactamase complexed with Penicillin G, the antibiotic is observed covalently bound to the Ser70 residue. rcsb.org

Deacylation : In wild-type enzymes, a water molecule, often activated by another active site residue (like Glu166 in class A β-lactamases), then hydrolyzes the acyl-enzyme intermediate. nih.gov This releases the inactivated penicillin molecule and regenerates the free, active enzyme, allowing it to process more antibiotic molecules. nih.gov

The crystal structure of the acyl-enzyme intermediate provides precise details of the molecular arrangement. Studies on mutants where the deacylation step is halted have allowed for the successful trapping and analysis of this intermediate state. nih.gov

| Structural Feature | Description | Key Amino Acid Residues (Examples) | Reference |

|---|---|---|---|

| Michaelis Complex Formation | Initial non-covalent binding of Penicillin G into the enzyme's active site. | Tyr105 (in Toho1) | nih.gov |

| Acylation | Nucleophilic attack by the active site serine on the β-lactam ring's carbonyl carbon, forming a covalent bond. | Ser70 (in TEM-1) | rcsb.org |

| Acyl-Enzyme Intermediate | A transient state where the opened penicillin molecule is covalently attached to the enzyme. | Ser70-Penicilloyl complex | rcsb.org |

| Deacylation | Hydrolysis of the acyl-enzyme intermediate by an activated water molecule, releasing the inactive antibiotic and regenerating the enzyme. | Glu166 (activates water) | nih.gov |

Other Molecular Binding Events and Biochemical Pathways (e.g., non-specific protein binding, in vitro)

Beyond its primary interaction with penicillin-binding proteins (PBPs) and β-lactamases, Penicillin G engages in other molecular binding events, notably non-specific binding to plasma proteins like human serum albumin (HSA). karazin.uanih.gov In vitro studies have also shed light on the biochemical pathways related to its synthesis.

Non-Specific Protein Binding:

Penicillin G is known to bind to human serum albumin, the most abundant protein in blood plasma. karazin.uanih.govnih.gov This binding is a significant pharmacokinetic factor. Approximately 60% of Penicillin G in the plasma is bound to proteins. nih.gov This interaction is generally reversible. nih.gov Molecular docking studies have identified favorable binding sites and the specific amino acid residues on HSA involved in this interaction. karazin.ua

The binding is characterized by:

Hydrogen Bonds : Major determinants of Penicillin G form hydrogen bonds with HSA residues such as Trp214, Arg218, His242, and Asn295. karazin.ua

Hydrophobic Interactions : These interactions occur primarily between Penicillin G determinants and residues in subdomain IIIA of HSA, including Ala350, Asp451, Tyr452, and Gln459. karazin.ua

The binding of negatively charged penicillin molecules to HSA causes the protein's ζ-potential to become more negative. acs.org This non-specific binding can be influenced by the presence of other drugs and is a crucial aspect of the antibiotic's distribution in the body.

| Interaction Type | HSA Amino Acid Residues Involved | HSA Subdomain | Reference |

|---|---|---|---|

| Hydrogen Bonds | Trp214, Arg218, His242, Asn295 | Not Specified | karazin.ua |

| Hydrophobic Interactions | Ala350, Asp451, Tyr452, Gln459 | IIIA | karazin.ua |

In Vitro Biochemical Pathways:

In vitro studies have been instrumental in understanding the biosynthesis of Penicillin G. The enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT) from Penicillium chrysogenum catalyzes the N-acylation of 6-aminopenicillanic acid (6-APA) to form benzylpenicillin (Penicillin G). nih.gov This reaction can utilize precursors like S-phenylacetylglutathione. nih.gov Dynamic modeling of the penicillin biosynthesis pathway has shown that in the absence of a side-chain precursor, the pathway produces 6-APA, but upon addition of the precursor, Penicillin G is produced within seconds. nih.gov These in vitro systems are crucial for studying enzyme kinetics and optimizing the production of semisynthetic penicillins. nih.govfrontiersin.org

Advanced Analytical Methodologies for Chemical Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of Penicillin G from its degradation products, impurities, and other components within a sample.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of penicillins due to its high resolution and sensitivity. Method development for Penicillin G often involves optimizing the mobile phase, stationary phase (column), and detector to achieve the desired separation and quantification.

A common approach involves reversed-phase HPLC with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jssuni.edu.in Isocratic elution is often sufficient for the separation of Penicillin G. nih.gov Detection is commonly performed using an ultraviolet (UV) detector at wavelengths around 215 nm, 240 nm, or 280 nm. jssuni.edu.innih.gov

Validation of HPLC methods is performed according to established guidelines to ensure their reliability. ugm.ac.id Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, an HPLC-UV method for Penicillin G in milk demonstrated an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL at a detection wavelength of 280 nm. Another study reported LOQ values for Penicillin G in bovine muscle to be 54 µg/kg. nih.gov

Table 1: Example of HPLC Method Parameters for Penicillin G Analysis

| Parameter | Condition |

| Column | Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm |

| Mobile Phase | 20 mM Potassium dihydrogen phosphate in water / Methanol (60/40, v/v) |

| Flow Rate | 0.246 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 1 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, Penicillin G is a non-volatile and thermally labile molecule, necessitating a derivatization step to convert it into a more volatile and stable form suitable for GC-MS analysis. mdpi.comresearchgate.net

A common derivatization agent for Penicillin G is trimethylsilyl (B98337) diazomethane (B1218177) (TMSD), which reacts with the carboxylic acid group to form a volatile methyl ester derivative. mdpi.comresearchgate.net This derivative can then be separated on a capillary GC column and detected with high selectivity and sensitivity by a mass spectrometer. mdpi.comresearchgate.net GC-MS/MS methods offer enhanced specificity by monitoring specific precursor-to-product ion transitions, which helps to minimize matrix interference. mdpi.com

The validation of a GC-MS/MS method for Penicillin G in poultry eggs showed good linearity (R² ≥ 0.9994) and recoveries ranging from 80.31% to 94.50%. The LODs and LOQs were in the ranges of 1.70–3.20 µg/kg and 6.10–8.50 µg/kg, respectively. mdpi.comresearchgate.net

Table 2: GC-MS/MS Method Validation Data for Penicillin G Analysis in Poultry Eggs

| Validation Parameter | Result |

| Linearity (R²) | ≥ 0.9994 mdpi.comresearchgate.net |

| Recovery | 80.31–94.50% mdpi.comresearchgate.net |

| Intra-day Precision (RSD) | 2.13–4.82% mdpi.com |

| Inter-day Precision (RSD) | 2.74–6.13% mdpi.com |

| LOD | 1.70–3.20 µg/kg mdpi.comresearchgate.net |

| LOQ | 6.10–8.50 µg/kg mdpi.comresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of Penicillin G in complex matrices and for trace-level quantification due to its exceptional sensitivity and selectivity. ufl.edunih.govnih.gov This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry.

For LC-MS/MS analysis, sample preparation often involves solid-phase extraction (SPE) to remove matrix interferences and concentrate the analyte. ufl.edunih.gov The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous component with a small amount of formic acid and an organic component like acetonitrile. ufl.eduwur.nl

Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. ufl.edu This involves selecting a specific precursor ion for Penicillin G and monitoring its fragmentation into specific product ions, which provides a high degree of certainty in identification and quantification. ufl.edunih.gov A study on the analysis of Penicillin G and its metabolites in citrus fruits reported an LOD of 0.1 ng/g. ufl.edunih.gov

Table 3: LC-MS/MS Parameters for the Analysis of Penicillin G

| Parameter | Condition |

| LC Column | Acquity C18, 1.7 µm, 150 mm × 2.1 mm i.d. ufl.edu |

| Mobile Phase A | Water with 0.1% formic acid ufl.edu |

| Mobile Phase B | Acetonitrile with 0.1% formic acid ufl.edu |

| Ionization Mode | Electrospray Ionization (ESI) Positive ufl.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM) ufl.edu |

| Quantitation Transition | 335 → 114 ufl.edu |

Spectroscopic Techniques for Quantification and Impurity Analysis

Spectroscopic techniques provide alternative and sometimes complementary methods for the quantification of Penicillin G and the analysis of its impurities.

UV-Visible spectrophotometry can be used for the quantification of Penicillin G, with a peak absorption observed at approximately 283 nm. nih.gov However, this method may lack the specificity required for complex samples containing interfering substances that also absorb in the UV region. uonbi.ac.ke

Spectrofluorimetry offers higher sensitivity and selectivity. A method has been developed for the determination of Penicillin G based on the Hantzsch reaction, where the drug reacts with acetylacetone (B45752) and formaldehyde (B43269) to form a fluorescent dihydropyridine (B1217469) derivative. This derivative can be measured with an emission wavelength of 481 nm after excitation at 416 nm, with a linear range of 0.2-200 µg/mL. researchgate.net

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is valuable for the identification of Penicillin G and for detecting impurities by comparing the sample's spectrum with that of a reference standard. The presence of characteristic functional groups, such as the β-lactam ring, can be confirmed. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the Penicillin G molecule and is a powerful tool for identifying and characterizing impurities. 1H NMR can be used to identify the protons in the molecule, and shifts in their signals can indicate the presence of degradation products or other impurities. mdpi.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility for GC, or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.

As previously mentioned in the context of GC-MS, derivatization of Penicillin G with agents like trimethylsilyl diazomethane (TMSD) is essential to create a volatile derivative. mdpi.comresearchgate.net

For HPLC with UV detection, pre-column derivatization can be employed to enhance the detectability of penicillins. One such method involves reaction with acetic anhydride (B1165640) and a 1-methyl-imidazole solution containing mercuric chloride, which yields a chromophore with maximum absorbance at 325 nm. jssuni.edu.in

To improve sensitivity in fluorescence detection, a two-step pre-column derivatization has been developed. The β-lactam ring is first opened by hydrolysis, and the resulting secondary amino group is then reacted with a fluorogenic reagent like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole to produce a highly fluorescent derivative. nih.gov This method has achieved detection limits of 30-85 ng/ml for various penicillins. nih.gov Another approach for aminopenicillins involves derivatization with formaldehyde in an acidic medium at high temperature to produce fluorescent derivatives. researchgate.net

Chiral Derivatization for Stereochemical Analysis

The stereochemistry of Penicillin G is critical to its biological activity. The core structure, 6-aminopenicillanic acid, contains multiple chiral centers, leading to the possibility of different stereoisomers. However, only one isomer, with a specific absolute configuration, possesses the desired antibacterial efficacy. indianchemicalsociety.comhachettelearning.com Analytical methods capable of distinguishing between these stereoisomers are therefore essential for quality control and characterization.

One established technique for the stereochemical analysis of chiral molecules is chiral derivatization coupled with a chromatographic method, such as high-performance liquid chromatography (HPLC). nih.gov This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess different physical and chemical characteristics, allowing for their separation on a standard achiral stationary phase. hachettelearning.comnih.gov

For Penicillin G, the carboxylic acid functional group is a primary target for derivatization. A variety of chiral derivatizing agents are designed to react with carboxylic acids to form diastereomeric amides or esters. nih.govtandfonline.comrsc.org The selection of a CDA is guided by several factors, including reaction efficiency, the stability of the resulting diastereomers, and the presence of a chromophore or fluorophore to enhance detection sensitivity. tandfonline.com

The general process of chiral derivatization for a carboxylic acid like Penicillin G involves the following steps:

Activation of the Carboxylic Acid: The carboxyl group is typically activated to facilitate the reaction with the chiral derivatizing agent.

Reaction with Chiral Derivatizing Agent: The activated carboxylic acid is then reacted with an enantiomerically pure chiral amine or alcohol to form a diastereomeric amide or ester.

Chromatographic Separation: The resulting mixture of diastereomers is injected into an HPLC system equipped with a standard achiral column, and the diastereomers are separated based on their differential interactions with the stationary phase.

Detection and Quantification: A detector, often UV-Vis or fluorescence, is used to detect the separated diastereomers, and their respective peak areas are used to determine the enantiomeric purity of the original sample.

Below is a table of potential chiral derivatizing agents suitable for the stereochemical analysis of carboxylic acids like Penicillin G.

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Detection Method |

| (R)-(+)-1-Phenylethylamine | Carboxylic Acid | Diastereomeric Amide | UV |

| (S)-(-)-α-Methylbenzylamine | Carboxylic Acid | Diastereomeric Amide | UV |

| 1-(1-Anthryl)ethylamine | Carboxylic Acid | Diastereomeric Amide | Fluorescence |

| O-(4-Nitrobenzyl)-N,N'-diisopropylisourea | Carboxylic Acid | Diastereomeric Ester | UV |

| (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (D-DBD-APy) | Carboxylic Acid | Diastereomeric Amide | Fluorescence |

Impurity Profiling and Characterization in Chemical Synthesis

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. For Penicillin G hydrabamine (B1210237), impurities can arise from the manufacturing process or through degradation of the active pharmaceutical ingredient over time. veeprho.com

Identification of Process-Related Impurities

The industrial production of Penicillin G is typically achieved through a fed-batch fermentation process using high-yielding strains of Penicillium chrysogenum. cec.nic.inmbbcollege.in The composition of the fermentation medium and the downstream processing steps are potential sources of process-related impurities. csjmu.ac.in

One significant source of process-related impurities is the precursor molecule used to direct the biosynthesis of the desired penicillin. For Penicillin G, phenylacetic acid is added to the fermentation broth. mbbcollege.in Incomplete incorporation or metabolic byproducts of phenylacetic acid can lead to the presence of related substances in the final product.

The complex nature of the fermentation medium, which often includes corn steep liquor, yeast extract, and various sugars, can also contribute to the impurity profile. cec.nic.in These components can introduce a variety of organic molecules that may be carried through the purification process.

Downstream processing, which involves extraction, purification, and crystallization, is designed to remove these impurities. However, trace amounts may remain in the final product. csjmu.ac.in High-performance liquid chromatography (HPLC) is a commonly used analytical technique for the detection and quantification of these process-related impurities. veeprho.com

The following table summarizes potential process-related impurities in the synthesis of Penicillin G.

| Impurity | Potential Source | Analytical Method for Detection |

| Phenylacetic Acid | Unreacted precursor from fermentation | HPLC, Gas Chromatography |

| N-Phenylacetylglycine | Biosynthetic byproduct | HPLC-MS |

| 6-Aminopenicillanic Acid (6-APA) | Incomplete acylation during biosynthesis or hydrolysis | HPLC |

| Penicillin F, K, V | Biosynthesis of other penicillin variants due to lack of precursor control | HPLC-MS |

Identification of Degradation-Related Impurities

Penicillin G is susceptible to degradation under various conditions, including acidic or alkaline pH, heat, and moisture. veeprho.com The β-lactam ring, which is essential for its antibacterial activity, is particularly prone to hydrolysis. wikipedia.org The degradation of Penicillin G can lead to a loss of potency and the formation of potentially allergenic substances.

The primary degradation pathway for Penicillin G is the hydrolytic cleavage of the β-lactam ring, which results in the formation of penicilloic acid. This degradation product is inactive as an antibiotic. Further degradation can lead to the formation of other impurities, such as penilloic acid and isopenillic acid. ufl.edu

Analytical techniques such as HPLC and liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying and quantifying these degradation products, ensuring that the amount of degradation impurities in the final product remains within acceptable limits. ufl.edunih.gov

The table below lists the major degradation-related impurities of Penicillin G.

| Impurity | Formation Pathway | Significance |

| Penicilloic Acid | Hydrolysis of the β-lactam ring | Loss of antibacterial activity |

| Penilloic Acid | Further degradation of penicilloic acid | Inactive degradation product |

| Isopenillic Acid | Isomerization and degradation | Inactive degradation product |

| Penilloaldehyde | Degradation product | Inactive degradation product |

Chemical Derivatives and Structure Activity Relationship Sar at a Molecular Level

Synthesis of Penicillin G Analogues and Chemically Modified Forms

The synthesis of penicillin analogues and chemically modified forms is a cornerstone of antibiotic development, aimed at improving efficacy, stability, and spectrum of activity. Most clinically used penicillins are semi-synthetic, derived from a common structural nucleus, 6-aminopenicillanic acid (6-APA). scienceinfo.com

The production of 6-APA is typically achieved through the enzymatic hydrolysis of Penicillin G, which is produced via fermentation by the fungus Penicillium chrysogenum. wikipedia.orgasianpubs.org This process cleaves the phenylacetyl side chain from the 6-amino position, yielding the versatile 6-APA intermediate. From this precursor, a vast library of semi-synthetic penicillins can be generated by acylating the free amino group with various acyl chlorides or other activated acids. This modification of the side chain is the primary method for creating analogues with different properties, such as ampicillin (B1664943) and amoxicillin. biomedpharmajournal.org

Penicillin G hydrabamine (B1210237), however, is not a derivative formed by modifying the core covalent structure but is a salt created through a standard acid-base reaction. The carboxylic acid group at position 3 of the Penicillin G molecule reacts with hydrabamine, which is a large organic diamine base (N,N'-bis(dehydroabietyl)ethylenediamine). This reaction typically involves combining solutions of Penicillin G (often as a soluble salt like potassium penicillin G) and a soluble salt of hydrabamine, leading to the precipitation of the sparingly soluble Penicillin G hydrabamine salt. The resulting compound is a 2:1 salt, containing two molecules of penicillin G for every one molecule of hydrabamine. medkoo.com

| Compound Name | Starting Material | Key Synthesis Step | Resulting Modification |

|---|---|---|---|

| Semi-synthetic Penicillins (general) | 6-Aminopenicillanic Acid (6-APA) | Acylation of the 6-amino group | Variable R-group side chain |

| Ampicillin | 6-APA | Acylation with D-(-)-α-aminophenylacetyl chloride | α-aminobenzyl side chain |

| Amoxicillin | 6-APA | Acylation with D-(-)-α-amino-p-hydroxyphenylacetyl chloride | α-amino-p-hydroxybenzyl side chain |

| This compound | Penicillin G (acid or soluble salt) | Acid-base reaction with Hydrabamine | Formation of a sparingly soluble salt at the C-3 carboxyl group |

Molecular Modifications for Altered Chemical Stability Profiles

The core structure of Penicillin G is inherently unstable due to the strained β-lactam ring, which is susceptible to hydrolysis under both acidic and basic conditions, as well as enzymatic degradation by β-lactamases. acs.org Molecular modifications are crucial for improving its chemical stability.

Side-Chain Modifications: One common strategy to enhance stability, particularly against acid hydrolysis in the stomach, is to add an electron-withdrawing group to the α-carbon of the side chain. slideshare.netlibretexts.org This modification, seen in Penicillin V (phenoxymethylpenicillin), reduces the nucleophilicity of the side-chain amide carbonyl oxygen, which in turn decreases its participation in the degradation of the β-lactam ring under acidic conditions. scienceinfo.com

Salt Formation for Enhanced Stability: A primary method for improving the stability profile of Penicillin G for parenteral depot formulations is the formation of sparingly soluble salts. Penicillin G is acidic due to its carboxylic acid moiety. By reacting it with a large, poorly water-soluble organic base, a salt with very low aqueous solubility is formed. This is the case for this compound, as well as for Penicillin G benzathine and Penicillin G procaine. uri.edu